![molecular formula C24H32N4 B11571168 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine](/img/structure/B11571168.png)

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

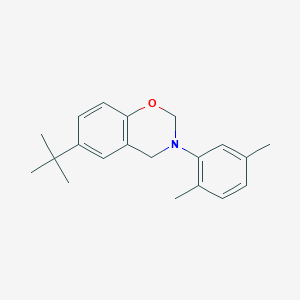

2-(Pyrrolidin-1-yl)-N-[1-(Tricyclo[3311~3,7~]dec-1-yl)ethyl]chinazolin-4-amin ist eine komplexe organische Verbindung, die einen Chinazolin-Kern, einen Pyrrolidin-Ring und einen Tricyclo[3311~3,7~]decan-Rest aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Pyrrolidin-1-yl)-N-[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]chinazolin-4-amin umfasst typischerweise mehrere Schritte:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch Kondensation von Anthranilsäure mit Formamid, gefolgt von Cyclisierung, synthetisiert werden.

Einführung des Pyrrolidin-Rings: Der Pyrrolidin-Ring wird durch nucleophile Substitutionsreaktionen eingeführt, bei denen eine geeignete Abgangsgruppe am Chinazolin-Kern durch die Pyrrolidin-Einheit ersetzt wird.

Anlagerung des Tricyclo[3.3.1.1~3,7~]decan-Rests: Dieser Schritt beinhaltet die Alkylierung des Chinazolin-Kerns mit einem Tricyclo[3.3.1.1~3,7~]decan-Derivat unter basischen Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen sowie die Entwicklung von kontinuierlichen Strömungsprozessen zur Verbesserung der Skalierbarkeit beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(Pyrrolidin-1-yl)-N-[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]chinazolin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinazolin-N-oxiden führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierung oder Metallhydriden durchgeführt werden, wodurch der Chinazolin-Ring möglicherweise zu einem Tetrahydrochinazolin-Derivat reduziert wird.

Substitution: Nucleophile Substitutionsreaktionen können am Chinazolin-Kern auftreten, wobei Nucleophile Abgangsgruppen wie Halogenide ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid in Ethanol.

Substitution: Natriumhydrid in Dimethylformamid (DMF) oder Kaliumcarbonat in Acetonitril.

Hauptprodukte

Oxidation: Chinazolin-N-oxide.

Reduktion: Tetrahydrochinazolin-Derivate.

Substitution: Verschiedene substituierte Chinazolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidin-1-yl)-N-[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]chinazolin-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere als Inhibitor spezifischer Enzyme oder Rezeptoren.

Materialwissenschaft: Seine strukturellen Eigenschaften könnten beim Design neuartiger Materialien mit spezifischen elektronischen oder mechanischen Eigenschaften genutzt werden.

Biologische Studien: Die Verbindung kann als Sonde zur Untersuchung biologischer Pfade und Wechselwirkungen verwendet werden, insbesondere solcher, die Chinazolin-Derivate betreffen.

Wirkmechanismus

Der Wirkmechanismus von 2-(Pyrrolidin-1-yl)-N-[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]chinazolin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Chinazolin-Kern ist bekannt dafür, mit Kinase-Enzymen zu interagieren, wodurch deren Aktivität möglicherweise durch Bindung an die ATP-Bindungsstelle gehemmt wird. Die Pyrrolidin- und Tricyclo[3.3.1.1~3,7~]decan-Reste können die Bindungsaffinität und Spezifität der Verbindung verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the pyrrolidine moiety.

Attachment of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the alkylation of the quinazoline core with a tricyclo[3.3.1.1~3,7~]decane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinazoline ring to a tetrahydroquinazoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Material Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinazoline derivatives.

Wirkmechanismus

The mechanism of action of 2-(pyrrolidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity by binding to the ATP-binding site. The pyrrolidine and tricyclo[3.3.1.1~3,7~]decane moieties may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Pyrrolidin-1-yl)-N-[1-(Adamantyl)ethyl]chinazolin-4-amin: Ähnliche Struktur, jedoch mit einer Adamantylgruppe anstelle des Tricyclo[3.3.1.1~3,7~]decan-Rests.

2-(Pyrrolidin-1-yl)-N-[1-(Cyclohexyl)ethyl]chinazolin-4-amin: Ähnliche Struktur, jedoch mit einer Cyclohexylgruppe.

Einzigartigkeit

Das Vorhandensein des Tricyclo[3.3.1.1~3,7~]decan-Rests in 2-(Pyrrolidin-1-yl)-N-[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]chinazolin-4-amin verleiht einzigartige sterische und elektronische Eigenschaften, die seine Bindungsaffinität und Spezifität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten verbessern können.

Eigenschaften

Molekularformel |

C24H32N4 |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

N-[1-(1-adamantyl)ethyl]-2-pyrrolidin-1-ylquinazolin-4-amine |

InChI |

InChI=1S/C24H32N4/c1-16(24-13-17-10-18(14-24)12-19(11-17)15-24)25-22-20-6-2-3-7-21(20)26-23(27-22)28-8-4-5-9-28/h2-3,6-7,16-19H,4-5,8-15H2,1H3,(H,25,26,27) |

InChI-Schlüssel |

HCTGIYTYULBRDA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC4=NC(=NC5=CC=CC=C54)N6CCCC6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571085.png)

methanone](/img/structure/B11571093.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11571094.png)

![cyclohexyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B11571113.png)

![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B11571114.png)

![N-butyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571126.png)

![Methyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11571138.png)

![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571142.png)

![2-[(9-benzyl-9H-purin-6-yl)sulfanyl]aniline](/img/structure/B11571144.png)

![2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11571148.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11571156.png)